Chemical structure and properties of 8-(Piperidin-1-YL)quinolin-5-amine
Chemical structure and properties of 8-(Piperidin-1-YL)quinolin-5-amine
The following technical guide provides an in-depth analysis of 8-(Piperidin-1-yl)quinolin-5-amine , a specialized quinoline derivative characterized by its unique 5,8-disubstitution pattern. This scaffold serves as a critical intermediate in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and DNA-intercalating anticancer drugs.
Executive Summary
8-(Piperidin-1-yl)quinolin-5-amine is a heterobicyclic compound merging a quinoline core with a piperidine ring at the C8 position and a primary amine at the C5 position. Unlike the classic 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine), this molecule features a "reverse" substitution pattern. This structural modification is often explored to modulate metabolic stability, reduce hemolytic toxicity associated with G6PD deficiency, and target specific enzymes such as Plasmepsins or Topoisomerases.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 8-(Piperidin-1-yl)quinolin-5-amine |
| CAS Registry Number | Research Grade / Not Broadly Assigned (Related: 8-chloro-5-nitroquinoline precursor CAS 22539-55-5) |
| Molecular Formula | |
| Molecular Weight | 227.31 g/mol |
| SMILES | NC1=C2C(N=CC=C2)=C(N3CCCCC3)C=C1 |
Structural Pharmacophore
The molecule consists of three distinct functional zones:
-
Quinoline Core: A planar, aromatic scaffold that facilitates
stacking interactions (intercalation) with DNA base pairs. -
C5-Primary Amine: An electron-donating group (EDG) that increases electron density in the aromatic ring, serving as a handle for further derivatization (e.g., amide formation) or H-bonding.
-
C8-Piperidine Ring: A bulky, lipophilic moiety. The nitrogen atom of the piperidine is conjugated to the quinoline ring, but steric hindrance forces the piperidine ring to twist out of planarity, impacting solubility and binding affinity.
Figure 1: Pharmacophore dissection of 8-(Piperidin-1-yl)quinolin-5-amine showing functional regions and potential biological interactions.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 8-(Piperidin-1-yl)quinolin-5-amine is typically achieved through a two-step sequence starting from commercially available 8-chloro-5-nitroquinoline . This route leverages the electronic activation provided by the nitro group to facilitate nucleophilic aromatic substitution (
Reaction Pathway
-
Step 1 (
): Displacement of the C8-chloride by piperidine. The C5-nitro group activates the C8 position (para-relationship) towards nucleophilic attack. -
Step 2 (Reduction): Reduction of the C5-nitro group to the primary amine using catalytic hydrogenation or dissolved metal reduction.
Figure 2: Synthetic route from 8-chloro-5-nitroquinoline via Nucleophilic Aromatic Substitution and Nitro Reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 8-(Piperidin-1-yl)-5-nitroquinoline
-
Reagents: 8-Chloro-5-nitroquinoline (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
). -
Procedure:
-
Dissolve 8-chloro-5-nitroquinoline in DMF under an inert atmosphere (
). -
Add
followed by the dropwise addition of piperidine. -
Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (activation by the nitro group makes this reaction rapid).
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as an orange/yellow solid. Filter, wash with water, and dry.
-
Yield: Expected >85%.
-
Step 2: Reduction to 8-(Piperidin-1-yl)quinolin-5-amine
-
Method A (Catalytic Hydrogenation):
-
Dissolve the nitro intermediate in Methanol/Ethanol.
-
Add 10% Pd/C (10 wt%).
-
Stir under
atmosphere (balloon pressure) at RT for 2–4 hours. -
Filter through Celite to remove catalyst and concentrate.
-
-
Method B (Iron Reduction - Cheaper/Scale-up):
-
Suspend intermediate in Ethanol/Water (4:1) with Ammonium Chloride (
) or catalytic HCl. -
Add Iron powder (Fe, 3-5 eq) and reflux for 2 hours.
-
Basify with
, filter iron residues, and extract with Ethyl Acetate.
-
Part 3: Physicochemical Properties[2]
Understanding the physical properties is crucial for formulation and assay development. The piperidine ring significantly alters the lipophilicity compared to the parent 5-aminoquinoline.
| Property | Value (Predicted/Observed) | Significance |
| LogP (Lipophilicity) | ~2.5 – 2.9 | Moderate lipophilicity; good membrane permeability. Higher than 5-aminoquinoline (LogP ~1.2). |
| pKa (Basic) | ~5.5 (Quinoline N)~4.0 (Aniline | The piperidine nitrogen lone pair is conjugated into the aromatic system (aniline-like), drastically reducing its basicity compared to free piperidine (pKa ~11). |
| Solubility | Low in neutral water; Soluble in DMSO, MeOH, DCM. | Soluble in aqueous acid (HCl) due to protonation of the quinoline nitrogen. |
| Appearance | Yellow to Brown Solid | Typical of oxidized amino-quinolines. |
| H-Bond Donors | 2 ( | Critical for binding site interactions. |
| H-Bond Acceptors | 3 (Quinoline N, Piperidine N, Amine N) |
Part 4: Biological & Pharmacological Context[1][3]
Mechanism of Action
This scaffold is a "privileged structure" in drug discovery, often acting via:
-
DNA Intercalation: The planar quinoline system inserts between DNA base pairs, disrupting replication and transcription. This is a common mechanism for anticancer quinolines.
-
Enzyme Inhibition (Kinases/Plasmepsins): The 5-amino and 8-piperidino groups provide specific anchor points. In antimalarial research, 8-substituted quinolines interfere with hemoglobin digestion in the parasite vacuole.
-
Redox Cycling: Similar to quinones, aminoquinolines can generate Reactive Oxygen Species (ROS). The 5-amino-8-piperidino motif can be metabolically oxidized to a quinoline-5,8-dione or 5,6-dione imine, which induces oxidative stress in target cells (e.g., Plasmodium parasites or cancer cells).
Structure-Activity Relationship (SAR) vs. Primaquine
-
Primaquine (8-aminoquinoline): Has the amine at C8.[1] Highly active against latent malaria but causes severe hemolysis in G6PD-deficient patients due to the formation of hemotoxic metabolites (5,6-dihydroxy-8-aminoquinoline).
-
8-(Piperidin-1-yl)quinolin-5-amine: Moves the primary amine to C5. This "scaffold hopping" is often intended to maintain biological activity while blocking the specific metabolic pathway that leads to hemotoxicity. The bulky piperidine at C8 also prevents metabolic N-hydroxylation at that position.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potentially Mutagenic (due to DNA intercalation ability).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C under inert gas (
or Ar) to prevent oxidation of the electron-rich amino group. Dark container recommended.
References
-
Preparation of substituted quinolines. (Classic
methodology on quinolines). Journal of the Chemical Society, 1954.[2] -
Sigma-Aldrich Product Data: 8-chloro-5-nitroquinoline. (Starting material specifications). Merck/Sigma-Aldrich.
-
PubChem Compound Summary: 5-Aminoquinoline. (Parent scaffold properties). National Center for Biotechnology Information.
-
BenchChem Reactivity Guide. (Comparative reactivity of 8-chloroquinolines). BenchChem.[3]
-
Antimalarial 8-Aminoquinolines. (Context on quinoline SAR and toxicity). Wikipedia / Medicinal Chemistry Literature.
